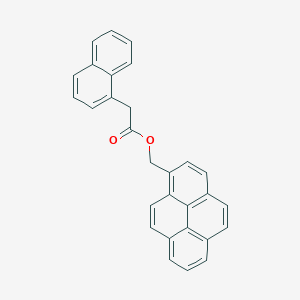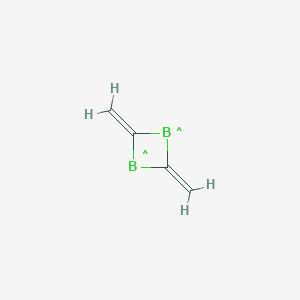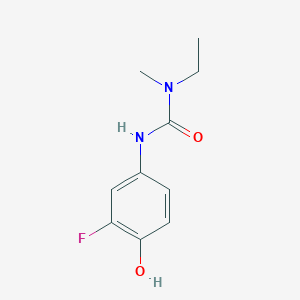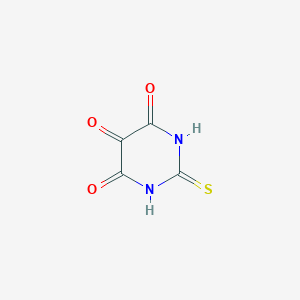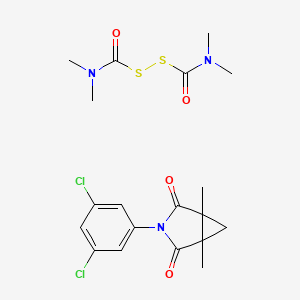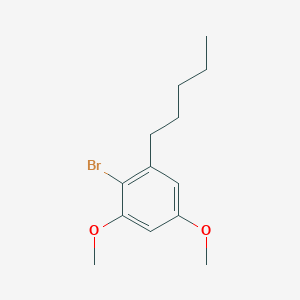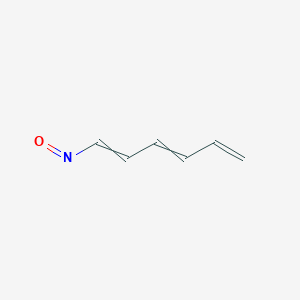
1-Nitrosohexa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitrosohexa-1,3,5-triene is an organic compound characterized by its unique structure, which includes a nitroso group attached to a conjugated triene system
Métodos De Preparación
The synthesis of 1-Nitrosohexa-1,3,5-triene typically involves the nitrosation of hexa-1,3,5-triene. This can be achieved through the reaction of hexa-1,3,5-triene with nitrous acid (HNO2) under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-Nitrosohexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the conjugated triene system, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Nitrosohexa-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of materials with specific electronic properties, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of 1-Nitrosohexa-1,3,5-triene involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, altering the electronic properties of the compound. This can affect molecular pathways and lead to the formation of reactive intermediates that interact with other molecules.
Comparación Con Compuestos Similares
1-Nitrosohexa-1,3,5-triene can be compared to other nitroso compounds and conjugated trienes. Similar compounds include:
Hexa-1,3,5-triene: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Nitrosobenzene: Contains a nitroso group attached to a benzene ring, differing in its electronic structure and reactivity.
1,3,5-Hexatriene: Similar conjugated system but without the nitroso group, leading to different chemical behavior.
Propiedades
Número CAS |
113578-08-8 |
|---|---|
Fórmula molecular |
C6H7NO |
Peso molecular |
109.13 g/mol |
Nombre IUPAC |
1-nitrosohexa-1,3,5-triene |
InChI |
InChI=1S/C6H7NO/c1-2-3-4-5-6-7-8/h2-6H,1H2 |
Clave InChI |
FSTGMRRTIUZIFC-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CC=CN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




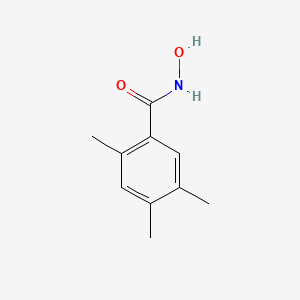
![1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate](/img/structure/B14311501.png)

